2,3-Dimethylhydroquinone
Overview
Description
2,3-Dimethylhydroquinone is an organic compound with the molecular formula C8H10O2. It is a derivative of hydroquinone, characterized by the presence of two methyl groups attached to the benzene ring. This compound is known for its antioxidant properties and is used in various chemical and industrial applications .
Biochemical Analysis
Biochemical Properties
2,3-Dimethylhydroquinone participates in biochemical reactions primarily as an antioxidant. It terminates kinetic chains on reaction with peroxy radicals, thereby preventing oxidative damage
Molecular Mechanism
The molecular mechanism of this compound involves its antioxidant activity. It acts as an electron donor for redox intermediates, thereby preventing oxidative damage
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylhydroquinone can be synthesized through several methods. One common method involves the methylation of hydroquinone using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2,3-dimethylbenzoquinone. This process is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylhydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.
Major Products Formed:
Oxidation: 2,3-Dimethylbenzoquinone
Reduction: this compound
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,3-Dimethylhydroquinone has several applications in scientific research:
Mechanism of Action
2,3-Dimethylhydroquinone exerts its effects primarily through its antioxidant properties. It acts as a chain-breaking antioxidant by donating electrons to reactive oxygen species, thereby terminating the chain reaction of lipid peroxidation. This compound can also participate in redox reactions, serving as an electron donor for various redox intermediates .
Comparison with Similar Compounds
Hydroquinone: Lacks the methyl groups present in 2,3-Dimethylhydroquinone, making it less hydrophobic and slightly less effective as an antioxidant.
2,5-Dimethylhydroquinone: Similar structure but with methyl groups at different positions, leading to different reactivity and applications.
2,3,5-Trimethylhydroquinone: Contains an additional methyl group, which can further enhance its antioxidant properties.
Uniqueness: this compound is unique due to its specific methylation pattern, which enhances its hydrophobicity and antioxidant capabilities compared to hydroquinone. This makes it particularly useful in applications requiring strong antioxidant properties and stability in hydrophobic environments .
Properties
IUPAC Name |
2,3-dimethylbenzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4,9-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJGUBZTZWCMEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870679 | |
Record name | 2,3-dimethylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608-43-5, 1321-28-4 | |
Record name | 2,3-Dimethylhydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediol, dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylhydroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Benzenediol, dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-dimethylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylhydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-Dimethylhydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIMETHYLHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0L7HG609J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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